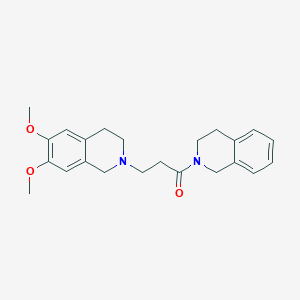![molecular formula C19H19FN2O2 B6636562 1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide](/img/structure/B6636562.png)
1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide, also known as FPEB, is a novel compound that has gained significant attention in scientific research due to its potential use in the treatment of various neurological disorders. FPEB is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) and has been found to have a high affinity for this receptor.
Mecanismo De Acción
1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide acts as a positive allosteric modulator of the mGluR5 receptor. This means that it binds to a site on the receptor that is different from the active site and enhances the receptor's response to glutamate, a neurotransmitter in the brain. This leads to an increase in the activity of mGluR5, which has been found to have a positive effect on various neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the activity of mGluR5, which leads to an increase in the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This leads to an improvement in learning and memory and has been found to be effective in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide is its high affinity for the mGluR5 receptor. This makes it a potent and effective modulator of the receptor. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are various future directions for the study of 1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide. One potential direction is the development of more potent and selective modulators of the mGluR5 receptor. Another direction is the study of this compound in combination with other drugs for the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide involves a multi-step process that starts with the reaction of 4-fluorophenethylamine with 4-nitrobenzyl bromide to form 4-nitrophenethylamine. This is followed by the reduction of the nitro group to an amine using palladium on carbon (Pd/C) and hydrogen gas. The resulting amine is then reacted with 4-(prop-2-en-1-yl)benzoic acid to form this compound.
Aplicaciones Científicas De Investigación
1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide has been extensively studied in various scientific research fields due to its potential therapeutic applications. It has been found to be effective in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been found to have a positive effect on learning and memory.
Propiedades
IUPAC Name |
1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-2-12-21-18(23)15-5-7-16(8-6-15)19(24)22-13-11-14-3-9-17(20)10-4-14/h2-10H,1,11-13H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXIBDJJSYCBRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-methylphenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636479.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636497.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide](/img/structure/B6636524.png)
![Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate](/img/structure/B6636531.png)
![Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate](/img/structure/B6636538.png)
![3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6636540.png)




![N-[5-(3-Chloro-4-methyl-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide](/img/structure/B6636574.png)